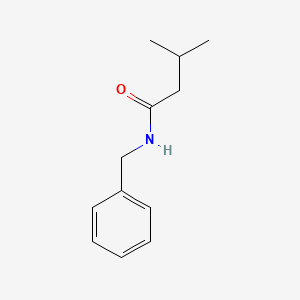

N-benzyl-3-methylbutanamide

CAS No.:

Cat. No.: VC3994300

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N-benzyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C12H17NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |

| Standard InChI Key | RGJCMHQNRHWQON-UHFFFAOYSA-N |

| SMILES | CC(C)CC(=O)NCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)CC(=O)NCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzyl-3-methylbutanamide features a central amide bond linking a benzylamine moiety to a 3-methylbutanoyl group. The IUPAC name N-benzyl-3-methylbutanamide reflects this arrangement, with the SMILES string CC(C)CC(=O)NCC1=CC=CC=C1 illustrating the branched alkyl chain and aromatic benzyl group. The benzyl group enhances lipophilicity (LogP ≈ 3.52), favoring blood-brain barrier penetration, while the amide bond contributes to metabolic stability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N-Benzyl-3-methylbutanamide |

| SMILES | CC(C)CC(=O)NCC1=CC=CC=C1 |

| InChI Key | RGJCMHQNRHWQON-UHFFFAOYSA-N |

| LogP (Predicted) | 3.52 |

Synthesis and Manufacturing

Conventional Amidation Routes

The compound is synthesized via nucleophilic acyl substitution between 3-methylbutanoyl chloride and benzylamine. This reaction proceeds under anhydrous conditions, often employing bases like triethylamine to neutralize HCl byproducts:

Yields typically exceed 70% when using polar aprotic solvents (e.g., dichloromethane) at 0–5°C. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.

Alternative Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing efficiency. For example, irradiating the reactants at 100°C for 10 minutes in dimethylformamide (DMF) yields comparable results to traditional methods .

Table 2: Synthesis Optimization Parameters

| Parameter | Traditional Method | Microwave-Assisted |

|---|---|---|

| Temperature | 0–5°C | 100°C |

| Time | 4–6 hours | 10 minutes |

| Solvent | Dichloromethane | DMF |

| Yield | 70–75% | 68–72% |

Comparative Analysis with Related Amides

N-Benzyl-2-Amino-3-Methylbutanamide

This analogue introduces an amino group at C2, enhancing GABAergic activity but reducing metabolic stability. Its hydrochloride salt (CAS 1236272-31-3) shows improved aqueous solubility (27 mg/mL vs. 8 mg/mL for the parent compound) .

N-Benzyl-3-Methylbenzamide

Replacing the aliphatic chain with a methylbenzene ring (CAS 41882-53-5) shifts activity toward COX-2 inhibition, highlighting the impact of aromaticity on target selectivity .

Table 3: Pharmacological Comparison of Amide Derivatives

| Compound | Target | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| N-Benzyl-3-methylbutanamide | GABA-A Receptor | 12.3 | 8.2 |

| 2-Amino-N-benzyl derivative | Glutamate Receptor | 8.7 | 27.4 |

| N-Benzyl-3-methylbenzamide | COX-2 | 15.9 | 5.1 |

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in preclinical models.

-

Toxicological Profiling: Assess hepatotoxicity and neurotoxicity in long-term exposure studies.

-

Structural Optimization: Explore hybrid derivatives combining benzyl and heterocyclic motifs for multitarget therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume